molecular formula C12H12O4 B8400721 5-Acetyl-2-allyloxy-benzoic acid

5-Acetyl-2-allyloxy-benzoic acid

Cat. No.: B8400721
M. Wt: 220.22 g/mol
InChI Key: BNKDZXRNYZERBA-UHFFFAOYSA-N
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Description

5-Acetyl-2-allyloxy-benzoic acid is a salicylic acid derivative featuring an acetyl group at position 5 and an allyloxy substituent at position 2. Its synthesis likely involves the acetylation of salicylic acid followed by Fries rearrangement to introduce the acetyl group, as seen in analogous compounds like 5-acetyl-2-hydroxybenzoic acid (). The allyloxy group replaces the hydroxyl group via alkylation, imparting unique steric and electronic properties.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5-acetyl-2-prop-2-enoxybenzoic acid

InChI

InChI=1S/C12H12O4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h3-5,7H,1,6H2,2H3,(H,14,15)

InChI Key

BNKDZXRNYZERBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC=C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Features
5-Acetyl-2-allyloxy-benzoic acid Acetyl (5), Allyloxy (2) Electron-withdrawing acetyl, unsaturated allyloxy
5-Methoxy-2-methylbenzoic acid Methoxy (5), Methyl (2) Electron-donating methoxy, non-polar methyl
5-Iodo-2-methylbenzoic acid Iodo (5), Methyl (2) Heavy halogen (iodo), steric methyl
5-(Benzyloxy)-2-methylbenzoic acid Benzyloxy (5), Methyl (2) Bulky benzyloxy, aromatic substituent
Methyl 5-acetyl-2-ethoxybenzoate Acetyl (5), Ethoxy (2), Ester Esterified carboxylic acid, small ethoxy

Physical and Chemical Properties

Property This compound 5-Methoxy-2-methylbenzoic acid 5-Iodo-2-methylbenzoic acid
Molecular Weight Higher (due to acetyl/allyloxy) Moderate Highest (due to iodine)
Solubility Lower (bulky allyloxy) Moderate (polar methoxy) Low (iodo’s hydrophobicity)
Acidity (pKa) ~2.8–3.2 (acetyl enhances) ~4.0–4.5 (methoxy reduces) ~2.5–3.0 (iodo enhances)
Reactivity Allyloxy enables Diels-Alder Limited (stable substituents) Halogenation/oxidation

Crystallographic and Stability Considerations

  • Allyloxy’s unsaturated bond may increase susceptibility to oxidation compared to ethoxy or methoxy groups.

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